(Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine
Overview
Description
(Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
- The compound is used as an antidiarrhoeal agent, with studies showing its efficacy through sigma receptor affinity. This research details the synthesis process starting from (Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine, providing insights into its potential pharmaceutical applications (Habernickel, 2002).
Chemical Synthesis Techniques
- The compound plays a role in the diastereoselective synthesis of pyrrolidines, a class of organic compounds with various applications, including in medicine and industry (Carson & Kerr, 2005).
- It also serves as an intermediate in the synthesis of bioactive molecules like (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, highlighting its utility in large-scale organic synthesis processes (Kotian et al., 2005).
Role in Catalytic and Polymerization Processes
- The compound is involved in the synthesis of 4-(trifluoromethyl)pyrrolidines, used in various applications such as dyes and agrochemicals (Markitanov et al., 2016).
- Additionally, it is utilized in the synthesis of alkynes and diynes, serving as a catalyst in cross-coupling reactions, highlighting its significance in organic chemistry and material science (Gil-Moltó & Nájera, 2005).
Applications in Organic and Inorganic Chemistry
- The compound's derivatives are explored in the synthesis of pyrroles, which are crucial in medicinal chemistry (Snieckus & Frota, 2015).
- Its involvement in the synthesis of polynuclear spin crossover complexes demonstrates its utility in inorganic chemistry, particularly in the study of magnetic behavior (Boldog et al., 2009).
Properties
IUPAC Name |
1-cyclopropyl-N-methyl-N-(pyrrolidin-3-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12(7-9-2-3-9)8-10-4-5-11-6-10/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCRWIBMVVTWSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)CC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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